molecular formula C8H2BrClN2S B1609859 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile CAS No. 798574-82-0

3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile

Cat. No. B1609859
CAS RN: 798574-82-0
M. Wt: 273.54 g/mol
InChI Key: FUKLHGNGWZUKFH-UHFFFAOYSA-N
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Description

“3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile” is a chemical compound with the CAS number 798574-82-0 . It is used for research purposes .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, showcasing its versatility in creating bioactive molecules (Abdelriheem, Nadia A. et al., 2015). Furthermore, it has been involved in the creation of novel pyridine derivatives, investigated for their spectroscopic and single crystal XRD properties, providing insights into the synthesis and characteristics of new organic compounds with potential applications in materials science (Ghiasuddin et al., 2018).

Biological Activities

The compound also plays a crucial role in the development of antimicrobial agents. For example, derivatives of 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile have been synthesized and evaluated for their antimicrobial activity, demonstrating the compound's potential as a scaffold for developing new antibiotics (Bogdanowicz, A. et al., 2013). Additionally, it has been used to create Src kinase inhibitors, indicating its value in therapeutic applications targeting cancer and other diseases involving kinase dysregulation (Boschelli, D. et al., 2005).

Advanced Materials and Molecular Docking

In materials science, the compound's derivatives have been explored for their electronic, nonlinear optical, and biological properties through computational studies, suggesting applications in designing materials with specific optical and electronic functionalities (Ghiasuddin et al., 2018). Moreover, molecules based on this scaffold have been subjected to molecular docking studies to assess their potential biological activity, further underlining the compound's utility in drug discovery and development (Flefel, E. M. et al., 2018).

properties

IUPAC Name

3-bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClN2S/c9-5-3-13-8-6(10)4(1-11)2-12-7(5)8/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKLHGNGWZUKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)C(=CS2)Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465191
Record name 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile

CAS RN

798574-82-0
Record name 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 7-chlorothieno[3,2-b]pyridine-6-carbonitrile (100 mg, 0.51 mmol) and N-bromosuccinimide (118 mg, 0.66 mmol) in 0.63 mL of dimethylformamide is stirred at room temperature for 4 days. Additional N-bromosuccinimide (118 mgs) is added and the reaction mixture is heated at 40° C. for 17 hours. Additional N-bromosuccinimide (118 mgs) is added and the reaction mixture is heated at 40° C. for 24 hours. Additional N-bromosuccinimide (118 mgs) is added and the reaction mixture is heated at 60° C. for 24 hours. The mixture is cooled to room temperature and treated with ice water and neutralized with aqueous saturated sodium bicarbonate. The resultant solid is purified by flash column chromatography eluting with 10% hexane in dichloromethane to provide 35 mg of 3-bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile as a white solid, mp 176–178° C.; 1H NMR (DMSO-d6) δ 8.79 (s, 1H), 9.23 (s, 1H); MS 272.9, 274.8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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